4-Bromo-2,6-dichlorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74624. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGURSDWHGSLAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185952 | |

| Record name | 4-Bromo-2,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3217-15-0 | |

| Record name | 4-Bromo-2,6-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3217-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMO-2,6-DICHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Bromo-2,6-dichlorophenol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. The information is intended to support research, development, and safety management in a laboratory setting.

Core Chemical Properties

This compound is a halogenated phenol. Its physical and chemical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₆H₃BrCl₂O[1][2] |

| Molecular Weight | 241.897 g/mol [1] |

| CAS Number | 3217-15-0[1] |

| Appearance | White to off-white crystalline solid (inferred from related compounds) |

| Solubility | Practically insoluble in water (inferred from related compounds) |

| pKa | 6.98 ± 0.23 (Predicted for a similar isomer)[3] |

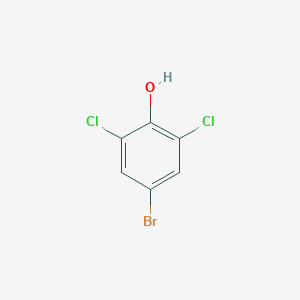

Chemical Structure

This compound is an aromatic compound characterized by a phenol ring substituted with one bromine and two chlorine atoms. The IUPAC name, this compound, specifies that the hydroxyl group is at position 1, the two chlorine atoms are at positions 2 and 6, and the bromine atom is at position 4 of the benzene ring.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of brominated phenols is through the electrophilic aromatic substitution of the corresponding phenol with bromine.[4][5] The following is a generalized protocol based on the synthesis of similar compounds.

Materials:

-

2,6-Dichlorophenol

-

Bromine

-

Inert solvent (e.g., carbon tetrachloride or glacial acetic acid)[4][5]

-

Reaction flask with a stirrer, dropping funnel, and a gas trap

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve 2,6-dichlorophenol in an inert solvent within the reaction flask.

-

Cool the reaction mixture in an ice bath to 0-5°C.

-

Slowly add a stoichiometric amount of bromine dropwise to the stirred solution. The reaction temperature should be maintained below 5°C.

-

After the addition is complete, continue to stir the reaction mixture for a specified period (e.g., 90 minutes) while allowing it to slowly warm to room temperature.[6]

-

Quench the reaction by adding a reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine.

-

Wash the organic layer with water and brine using a separatory funnel.

-

Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis and purification of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of this compound.[7] A reverse-phase method can be employed for its separation and quantification.

Instrumentation and Conditions:

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is appropriate.[7]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid or formic acid for Mass-Spec compatibility.[7] The exact gradient or isocratic conditions would need to be optimized.

-

Detector: A UV detector set at a wavelength where the analyte has maximum absorbance.

-

Flow Rate: A typical flow rate would be around 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution by dissolving the test substance in the mobile phase or a compatible solvent.

-

Set up the HPLC system with the specified column and mobile phase.

-

Inject the calibration standards to generate a calibration curve.

-

Inject the sample solution to determine the concentration of this compound.

Safety and Handling

This compound is considered a hazardous substance.[8] It is crucial to handle this chemical with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes.[10]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[9]

-

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.[1]

References

- 1. Page loading... [guidechem.com]

- 2. PubChemLite - this compound (C6H3BrCl2O) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [wap.guidechem.com]

- 4. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN103408404A - Process for synthesizing p-bromophenol - Google Patents [patents.google.com]

- 7. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Bromo-2,6-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-2,6-dichlorophenol, a halogenated phenol of interest in various scientific and industrial fields. This document covers its chemical identity, physicochemical properties, synthesis, spectral data, toxicological profile, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Synonyms

This compound is a substituted aromatic compound. Its fundamental details are crucial for accurate identification and handling in a laboratory setting.

CAS Number: 3217-15-0

Synonyms:

-

Phenol, 4-bromo-2,6-dichloro-

-

2,6-Dichloro-4-bromophenol

-

NSC 74624

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

| Identifier | Value | Reference |

| CAS Number | 3217-15-0 | |

| Molecular Formula | C₆H₃BrCl₂O | |

| Molecular Weight | 241.90 g/mol | |

| InChIKey | KGURSDWHGSLAPP-UHFFFAOYSA-N |

| Property | Value | Reference |

| Melting Point | 54-58 °C | |

| Boiling Point | 246.6 °C at 760 mmHg | |

| Density | 1.9 ± 0.1 g/cm³ | |

| Flash Point | 102.9 ± 25.9 °C | |

| pKa | 6.46 ± 0.23 (Predicted) | |

| XLogP3 | 3.8 | |

| Solubility | Soluble in methanol. Poor solubility in water is expected based on related compounds. |

| Toxicology | Value | Species | Reference |

| Oral LD50 | 1,276 - 1,352 mg/kg | Mouse | |

| Oral LD50 (related compound: 4-bromo-2-chlorophenol) | 500 mg/kg (ATE) | [1] | |

| Oral LD50 (related compound: 2,4,6-tribromophenol) | 1,486 mg/kg | Rat |

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Synthesis and Experimental Protocol

The primary method for the synthesis of this compound is the electrophilic bromination of 2,6-dichlorophenol. The two chlorine atoms on the phenol ring direct the incoming bromine to the para position.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the bromination of substituted phenols.

Materials:

-

2,6-dichlorophenol

-

Liquid bromine

-

Glacial acetic acid

-

50% aqueous acetic acid

-

Cold water

-

Sodium metabisulfite solution (saturated)

-

Anhydrous sodium sulfate

-

Round-bottomed flask with a mechanical stirrer, dropping funnel, and a gas trap

Procedure:

-

In a round-bottomed flask, dissolve 2,6-dichlorophenol (1.0 equivalent) in glacial acetic acid.

-

With continuous stirring at room temperature, add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise from the dropping funnel over a period of 2-3 hours. The hydrogen bromide gas evolved should be directed to a gas trap.

-

After the addition of bromine is complete, continue stirring the reaction mixture for an additional 30 minutes.

-

Gently warm the mixture on a steam bath to approximately 85°C for one hour to drive off any excess bromine.

-

Remove the last traces of bromine by passing a stream of air through the reaction mixture.

-

Cool the mixture and pour it into cold water to precipitate the crude product.

-

Collect the solid product by filtration on a Büchner funnel.

-

Wash the crude product first with 50% aqueous acetic acid and then thoroughly with cold water.

-

To remove any residual bromine, the product can be washed with a saturated sodium metabisulfite solution.

-

Dry the purified this compound in a vacuum desiccator over anhydrous sodium sulfate.

References

Physical and chemical properties of 4-Bromo-2,6-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2,6-dichlorophenol (CAS No: 3217-15-0). The information is compiled from various chemical data suppliers and databases. It should be noted that while physical properties are reported, publicly available experimental spectral data and detailed biological activity studies for this specific compound are limited.

Chemical Identity and Physical Properties

This compound is a halogenated phenol with the molecular formula C₆H₃BrCl₂O.[1] It is a solid at room temperature, appearing as an off-white powder.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrCl₂O | [1] |

| Molecular Weight | 241.89 g/mol | [1] |

| CAS Number | 3217-15-0 | [1] |

| Appearance | Off-white powder | [1] |

| Melting Point | 62.0 - 66.0 °C | [2] |

| Boiling Point | 247 °C | [1][3] |

| Density | 1.890 g/cm³ | [1][4] |

| Flash Point | 103 °C | [1][4] |

| Refractive Index | 1.724 | [4] |

Solubility and Acidity

Table 2: Solubility and Predicted Acidity of this compound

| Property | Value | Source(s) |

| Solubility | Soluble in Methanol | [2] |

| pKa (Predicted) | 6.46 ± 0.23 |

Spectral Data

Experimental spectral data for this compound is not widely available in public databases. For structural confirmation and purity assessment, the following analytical techniques would be essential:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would show the chemical shifts and coupling constants of the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would indicate the number of unique carbon environments in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Would show characteristic absorption bands for the O-H and C-X (halogen) bonds, and aromatic ring vibrations.

-

Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns characteristic of the structure.

While spectra for the target compound are unavailable, data for the trimethylsilyl (TMS) derivative of this compound have been reported, which include transmission IR and GC-MS data.[5]

Experimental Protocols

Synthesis of this compound via Bromination of 2,6-Dichlorophenol

This protocol is a generalized procedure based on common organic synthesis methods for the bromination of phenols.

Objective: To synthesize this compound by the electrophilic bromination of 2,6-dichlorophenol. The hydroxyl group and the two chlorine atoms are ortho-, para-directing, and since the ortho positions are blocked by chlorine atoms, bromination is expected to occur at the para position.

Materials:

-

2,6-Dichlorophenol

-

Liquid Bromine (Br₂)

-

A suitable inert solvent (e.g., glacial acetic acid, chloroform, or carbon tetrachloride)

-

Sodium bisulfite or sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,6-dichlorophenol in the chosen inert solvent.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel to the stirred solution of 2,6-dichlorophenol. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding a saturated solution of sodium bisulfite or sodium thiosulfate until the red-orange color of the excess bromine disappears.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to remove any acidic byproducts, and finally with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes) or by column chromatography on silica gel.

Visualization of Synthesis and Purification Workflow:

Caption: Figure 1: Synthesis and Purification Workflow for this compound.

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound to assess its purity.

Materials:

-

Purified this compound

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 60 °C).

-

When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

The recorded melting point range provides an indication of the sample's purity; a sharp range (1-2 °C) is indicative of a pure compound.

Biological Activity

There is a lack of specific studies on the biological activity of this compound in the public scientific literature. However, the broader class of bromophenols, particularly those isolated from marine sources, are known to exhibit a variety of biological activities, including antioxidant, antimicrobial, and anticancer properties.[6] The presence of the phenolic hydroxyl group suggests potential for antioxidant activity through radical scavenging mechanisms. Further research is required to evaluate the specific biological profile of this compound.

Safety Information

This compound is classified as an irritant.[1]

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. In case of contact with skin, wash with plenty of water. If eye irritation persists, seek medical advice.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

- 1. Newblue-chem_this compound,3217-15-0, CasNo.3217-15-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 2. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

- 3. chembk.com [chembk.com]

- 4. 4-BROMO-2.6-DICHLOROPHENOL3217-15-0,Purity98_SynixLabs [molbase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. benchchem.com [benchchem.com]

Spectral Analysis of 4-Bromo-2,6-dichlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2,6-dichlorophenol, a halogenated aromatic compound of interest in various fields of chemical research and development. Due to the limited availability of experimental spectral data for the parent compound, this guide incorporates predicted Nuclear Magnetic Resonance (NMR) data, alongside experimental Infrared (IR) and Mass Spectrometry (MS) data for its trimethylsilyl (TMS) derivative. This information is supplemented with experimental data for the structurally analogous compound, 2,4,6-trichlorophenol, to provide a valuable comparative reference.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for 2,4,6-Trichlorophenol

| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |

| This compound | Ar-H | ~7.5 |

| OH | ~6.0 | |

| 2,4,6-Trichlorophenol | Ar-H | 7.27 |

| OH | 5.88 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for 2,4,6-Trichlorophenol

| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |

| This compound | C-OH | ~150 |

| C-Cl | ~125 | |

| C-Br | ~115 | |

| C-H | ~130 | |

| 2,4,6-Trichlorophenol | C-OH | 147.9 |

| C-Cl (ortho) | 125.7 | |

| C-Cl (para) | 124.5 | |

| C-H | 129.5 |

Infrared (IR) and Mass Spectrometry (MS) Spectral Data of this compound, O-trimethylsilyl ether

The following sections present the experimental IR and MS data for the trimethylsilyl (TMS) ether derivative of this compound. The silylation of the hydroxyl group is a common practice to increase the volatility and thermal stability of phenolic compounds for techniques like gas chromatography-mass spectrometry (GC-MS).

Table 3: Infrared (IR) Spectral Data for this compound, O-trimethylsilyl ether

| Wavenumber (cm⁻¹) | Interpretation |

| 2960 | C-H stretch (in Si-CH₃) |

| 1470 | Aromatic C=C stretch |

| 1250 | Si-CH₃ symmetric deformation |

| 950 | Si-O-C stretch |

| 850 | C-H out-of-plane bend (aromatic) |

| 750 | C-Cl stretch |

| 650 | C-Br stretch |

Table 4: Mass Spectrometry (MS) Data for this compound, O-trimethylsilyl ether [1]

| m/z | Interpretation |

| 314/316/318 | [M]⁺ (Molecular ion) |

| 299/301/303 | [M-CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the phenol is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal reference standard (δ = 0.0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity, requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for the TMS-ether derivative, which may be a liquid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The FT-IR spectrum is recorded using a spectrometer. A background spectrum of the empty sample holder (or clean salt plate) is first collected and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization: To analyze the phenol by GC-MS, it is often derivatized to increase its volatility. A common method is silylation, where the phenol is reacted with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl ether.

Data Acquisition: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. In electron ionization (EI) mode, the molecules are fragmented by a high-energy electron beam. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a substituted phenol like this compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. While experimental NMR data for the parent compound remains to be reported in publicly accessible databases, the provided predicted data and comparative analysis with a structural analog offer valuable insights for researchers. The experimental data for the silylated derivative further aids in the characterization of this compound.

References

Synthesis of 4-Bromo-2,6-dichlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathways for 4-Bromo-2,6-dichlorophenol, a valuable halogenated aromatic intermediate in the development of pharmaceuticals and other fine chemicals. The primary and most direct route to this compound involves the electrophilic bromination of 2,6-dichlorophenol. This document details the probable reaction mechanism, a comprehensive experimental protocol based on analogous well-established procedures, and expected outcomes.

Core Synthesis Pathway: Electrophilic Bromination of 2,6-dichlorophenol

The synthesis of this compound is achieved through the selective bromination of 2,6-dichlorophenol. The hydroxyl group of the phenol is a strongly activating, ortho, para-directing group. With the ortho positions already occupied by chlorine atoms, the incoming electrophile (bromonium ion, Br+) is directed to the para position.

The reaction is typically carried out using elemental bromine (Br₂) as the brominating agent in the presence of a suitable solvent. The choice of solvent and reaction conditions is crucial for achieving high selectivity and yield, minimizing the formation of poly-brominated byproducts.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective bromination of analogous chlorophenols.

Materials:

-

2,6-Dichlorophenol

-

Elemental Bromine (Br₂)

-

Chlorobenzene (or other inert solvent such as dichloromethane or carbon tetrachloride)

-

Triethylamine hydrochloride (optional, as a catalyst to improve selectivity)

-

Sodium bisulfite or sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichlorophenol in an appropriate volume of chlorobenzene. If using a catalyst, add triethylamine hydrochloride at this stage.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Bromine Addition: Slowly add a solution of elemental bromine in chlorobenzene to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, quench the excess bromine by adding a saturated solution of sodium bisulfite or sodium thiosulfate until the red-brown color of bromine disappears.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with water, a saturated solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the bromination of dichlorophenols, based on analogous syntheses.

| Parameter | Value | Reference Analogy |

| Starting Material | 2,6-Dichlorophenol | N/A |

| Brominating Agent | Elemental Bromine (Br₂) | [1][2] |

| Solvent | Chlorobenzene | [1][2] |

| Catalyst (Optional) | Triethylamine hydrochloride | [1] |

| Reaction Temperature | 0-25 °C | [1][2] |

| Reaction Time | 2-4 hours | [1][2] |

| Typical Yield | 90-98% (estimated) | [1][2] |

| Purity (crude) | >95% (estimated) | [2] |

Safety Precautions

-

Elemental Bromine: Bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Chlorinated Solvents: Chlorinated solvents are harmful. Avoid inhalation and skin contact.

-

Quenching: The quenching of bromine is an exothermic reaction. Perform this step carefully with adequate cooling.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described protocol based on their specific laboratory conditions and available analytical techniques to ensure a safe and efficient synthesis.

References

Solubility and stability of 4-Bromo-2,6-dichlorophenol

An In-Depth Technical Guide to the Solubility and Stability of 4-Bromo-2,6-dichlorophenol

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a halogenated phenol of interest to researchers, scientists, and professionals in drug development. This document collates available physicochemical data, outlines detailed experimental protocols for its characterization, and presents logical workflows and potential degradation pathways.

Physicochemical Properties

This compound (CAS No: 3217-15-0) is a substituted aromatic compound with the molecular formula C₆H₃BrCl₂O. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 241.9 g/mol | [1] |

| Melting Point | 64-65 °C | [2] |

| Boiling Point | 247 °C | [2] |

| Density | 1.890 g/cm³ | [2] |

| Flash Point | 103 °C | [2] |

| Appearance | Off-white powder | [3] |

| pKa | 6.46 ± 0.23 (Predicted) | [3] |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public literature. However, based on its chemical structure and data from analogous halogenated phenols, a qualitative solubility profile can be established. The presence of a polar hydroxyl group allows for hydrogen bonding, while the halogenated aromatic ring imparts significant hydrophobic character.

Table 2: Qualitative Solubility of this compound and Analogous Compounds

| Solvent | This compound | 4-Bromo-2-chlorophenol | 4-Bromophenol | General Expectation |

| Water | Data not available | Practically insoluble[4] | Slightly soluble[5][6] | Low solubility is expected due to the hydrophobic nature of the heavily halogenated ring. Solubility is likely pH-dependent, increasing in alkaline conditions due to phenoxide ion formation.[6] |

| Methanol | Soluble[2][3] | Data not available | Soluble[6] | Good solubility is expected due to the polarity of methanol and its ability to act as a hydrogen bond donor and acceptor. |

| Ethanol | Data not available | Data not available | Soluble[5] | Good solubility is expected, similar to methanol. |

| Chloroform | Data not available | Data not available | Soluble[5] | Moderate to good solubility is expected due to the non-polar characteristics of the solvent matching the hydrophobic nature of the compound. |

| Benzene | Data not available | Soluble[4] | Data not available | Good solubility is expected in non-polar aromatic solvents. |

| Toluene | Data not available | Soluble[4] | Data not available | Good solubility is expected in non-polar aromatic solvents. |

| Ether | Data not available | Data not available | Soluble[5] | Good solubility is expected in this moderately polar solvent. |

Stability Profile

This compound is generally stable under standard room temperature storage conditions when sealed and kept in a dry environment.[2] However, like many phenolic compounds, its stability is susceptible to specific environmental factors such as pH, light, and temperature, particularly in solution.

Table 3: Stability of this compound under Stress Conditions

| Condition | Expected Stability | Likely Degradation Pathway(s) |

| Acidic (e.g., 0.1 M HCl) | Generally stable under mild acidic conditions at room temperature. | Hydrolysis is unlikely to be significant without harsh conditions (e.g., high temperature). |

| Basic (e.g., 0.1 M NaOH) | Susceptible to degradation. The formation of the phenoxide ion increases the electron density of the aromatic ring, making it more prone to oxidation.[6] | Oxidation to form colored quinone-type structures. |

| Oxidative (e.g., H₂O₂) | Susceptible to degradation. Phenols are readily oxidized. | Oxidation of the hydroxyl group to form a phenoxy radical, leading to the formation of benzoquinones and potentially ring-opened products.[7] |

| Thermal | Stable at room temperature.[8] At elevated temperatures, decomposition is expected. Analogous brominated flame retardants decompose to release HBr, phenol, and other bromophenols.[9] | Dehalogenation and fragmentation of the molecule. |

| Photolytic (UV/Vis Light) | Susceptible to degradation, especially in the presence of a photocatalyst. | Photodegradation can proceed via dehalogenation (reductive pathway) or reaction with photogenerated hydroxyl radicals (oxidative pathway), leading to hydroxylated intermediates, quinones, and eventual mineralization.[10][11] |

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[12][13][14]

Objective: To determine the thermodynamic solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, methanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Shake the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[12]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Separate the saturated supernatant from the undissolved solid by either:

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible 0.22 µm filter to remove all solid particles. Adsorption of the compound to the filter should be checked.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent or mobile phase.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration.

-

Construct a calibration curve from the standard solutions and use it to calculate the concentration of the compound in the saturated solution.

-

-

Calculation: The solubility is reported in units such as mg/mL or µM, accounting for the dilution factor.

Protocol for Forced Degradation Stability Study

This protocol outlines a typical forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.[15]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solvents for stock solution (e.g., acetonitrile, methanol)

-

Stress agents: 0.1 M HCl, 0.1 M NaOH, 3-30% Hydrogen Peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile, methanol

-

Buffers for mobile phase (e.g., phosphate, formate)

-

Temperature-controlled oven, UV light chamber, water bath

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60-80°C) for several hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a specified time.

-

Oxidation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%) and keep at room temperature, protected from light, for up to 24 hours.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C) for 48 hours. Dissolve the stressed sample for analysis.

-

Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples before dilution.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the unstressed control and stressed samples using a stability-indicating HPLC method. The method must be able to separate the intact parent compound from all major degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining.

-

Determine the peak areas of the degradation products to assess the extent of degradation.

-

Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure the parent peak is free from co-eluting degradants.

-

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for determining solubility and stability.

Caption: Workflow for solubility determination using the shake-flask method.

Caption: Workflow for a forced degradation stability study.

Potential Degradation Pathway

Based on the chemistry of phenols, a plausible oxidative degradation pathway for this compound is initiated by the formation of a phenoxy radical, which can then be converted to a benzoquinone, a common degradation product for halogenated phenols.[7]

Caption: Proposed oxidative degradation pathway for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-BROMO-2.6-DICHLOROPHENOL manufacturers and suppliers in india [chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. chembk.com [chembk.com]

- 5. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. cpachem.com [cpachem.com]

- 9. cetjournal.it [cetjournal.it]

- 10. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. bioassaysys.com [bioassaysys.com]

- 15. ijtsrd.com [ijtsrd.com]

An In-Depth Technical Guide to 4-Bromo-2,6-dichlorophenol: Safety, Hazards, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and handling of 4-Bromo-2,6-dichlorophenol. The information is intended for professionals in research, scientific, and drug development fields who may handle this compound. This document synthesizes available data on its physicochemical properties, toxicological profile, and recommended safety protocols.

Chemical and Physical Properties

This compound is a halogenated aromatic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3217-15-0 | [1] |

| Molecular Formula | C₆H₃BrCl₂O | [1] |

| Molecular Weight | 241.9 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 54-58 °C | [2] |

| Boiling Point | 246.6 °C at 760 mmHg | [2] |

| Flash Point | 102.9 °C | [2] |

| Density | 1.9 g/cm³ | [2] |

| Solubility | Insoluble in water | [2] |

Hazards Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation |

|

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

|

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

|

Signal Word: Warning[2]

Toxicological Data

Comprehensive toxicological data for this compound is limited. The available data, along with information for structurally related compounds, are presented below. It is crucial to handle this compound with care, assuming a toxicological profile similar to other halogenated phenols.

| Toxicity Endpoint | Species | Route | Value | Compound | Reference |

| Acute Oral Toxicity (LD50) | Not available | Oral | No data available | This compound | |

| Acute Oral Toxicity (LD50) | Mouse | Oral | 1276 - 1352 mg/kg | 2,4-dichlorophenol | [3] |

| Acute Oral Toxicity (LD50) | ATE | Oral | 500 mg/kg | 4-bromo-2-chlorophenol | [4] |

| Acute Dermal Toxicity (LD50) | Not available | Dermal | No data available | This compound | |

| Acute Inhalation Toxicity (LC50) | Not available | Inhalation | No data available | This compound | |

| Ecotoxicity (EC50, 48h) | Daphnia magna | - | 2.78 mg/L | 2,6-dibromophenol | [5] |

| Ecotoxicity (EC50, 96h) | Scenedesmus quadricauda (Alga) | - | 9.90 mg/L | 2,6-dibromophenol | [5] |

Potential Mechanisms of Toxicity

While specific signaling pathways for this compound are not well-documented, halogenated phenols are known to exert their toxic effects through several general mechanisms.

One plausible mechanism is the uncoupling of oxidative phosphorylation . In this process, the compound disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a decrease in cellular energy production and can trigger a cascade of events leading to cell death. Weakly acidic uncouplers, like phenols, can act as protonophores, transporting protons across the mitochondrial membrane and dissipating the proton-motive force.[6][7][8]

Another potential mechanism involves the formation of phenoxyl radicals . The phenolic hydroxyl group can be oxidized, leading to the formation of a reactive phenoxyl radical. These radicals can then participate in redox cycling, generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components such as DNA, lipids, and proteins.[1][9][10]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: No data available.[1]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

Experimental Protocols

Representative Synthesis of a Halogenated Phenol

This protocol is adapted from a procedure for the synthesis of 4-bromo-2,5-dichlorophenol and can be considered a general approach for the bromination of a dichlorophenol.[11]

-

Dissolve 2,6-dichlorophenol (1 equivalent) in a suitable inert solvent (e.g., chlorobenzene).

-

Add a catalytic amount of a tertiary amine hydrochloride (e.g., triethylamine hydrochloride, ~0.06 equivalents).

-

Cool the mixture to a low temperature (e.g., 5 °C).

-

Slowly add bromine (1 equivalent) dropwise over several hours while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir and slowly warm to room temperature for about an hour.

-

Remove the solvent under reduced pressure (in vacuo).

-

The crude product can be purified by distillation or recrystallization.

Representative HPLC Analysis of a Halogenated Phenol

This method is a general approach for the analysis of halogenated phenols by reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the phenol is in its protonated state.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the compound (e.g., 280-300 nm).

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations. It is the responsibility of the waste generator to properly classify the waste and ensure its safe and legal disposal.

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional opinion. It is essential to consult the most current Safety Data Sheet (SDS) for this compound and to follow all applicable safety regulations and institutional protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. ENVIRONMENTAL [oasis-lmc.org]

- 5. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uncoupler - Wikipedia [en.wikipedia.org]

- 7. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. Phenol - Wikipedia [en.wikipedia.org]

- 10. Phenoxyl radical-induced thiol-dependent generation of reactive oxygen species: implications for benzene toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]

- 12. Separation of 2-Bromo-4,6-dichlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Discovery and History of Halogenated Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated phenols, a diverse class of organic compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene ring, have a rich and complex history intertwined with significant advancements in medicine, materials science, and agriculture. Their unique chemical properties, imparted by the type, number, and position of the halogen substituents, have led to a wide spectrum of applications, from life-saving antiseptics to potent herbicides and flame retardants. However, this utility is often accompanied by concerns regarding their environmental persistence and potential toxicity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of halogenated phenols, with a focus on the molecular mechanisms that underpin their effects.

Historical Perspectives: From Antiseptic to Industrial Chemical

The story of halogenated phenols begins with the parent compound, phenol, also known as carbolic acid. In the mid-19th century, surgeons were plagued by high mortality rates from post-operative infections. Inspired by Louis Pasteur's germ theory of disease, British surgeon Joseph Lister began experimenting with carbolic acid as a means to sterilize surgical instruments, the patient's skin, and the operating room itself.[1][2][3] Between 1865 and 1867, Lister's pioneering work with carbolic acid dramatically reduced the incidence of surgical sepsis and laid the foundation for modern antiseptic surgery.[1][3] He initially used a 5% carbolic acid solution to wash hands and instruments and even developed a spray to disinfect the air in the operating theater.[1][2] This revolutionary application of a simple phenolic compound marked the beginning of a new era in medicine.

The early 20th century saw the rise of phenol in a different domain: materials science. In 1907, Leo Baekeland, a Belgian-American chemist, created the first entirely synthetic plastic by reacting phenol with formaldehyde.[4][5][6] This thermosetting resin, which he named Bakelite, was a durable, heat-resistant, and electrically insulating material that found widespread use in everything from radios and telephones to kitchenware and jewelry.[5][6][7] Baekeland's invention ushered in the "Age of Plastics" and demonstrated the versatility of the phenolic structure.[6][8]

The introduction of halogens onto the phenol ring led to the development of compounds with a host of new properties and applications. Pentachlorophenol (PCP), first produced in the 1930s, became a widely used pesticide, disinfectant, and wood preservative.[9][10][11] Its use was particularly prevalent in the lumber industry to protect wood from fungal decay and insects.[12] However, the widespread and often unregulated use of PCP led to significant environmental contamination and health concerns, particularly due to the presence of highly toxic dioxin impurities.[12] The use of PCP has since been heavily restricted in many countries.[9][10]

Brominated phenols have found significant use as flame retardants, incorporated into plastics, textiles, and electronic equipment to reduce their flammability.[13][14] Iodinated phenols have been utilized as intermediates in the synthesis of pharmaceuticals and as antiseptics.[15] Fluorinated phenols are also important intermediates in the production of pharmaceuticals and agrochemicals.[16][17] The diverse applications of halogenated phenols highlight the profound impact that simple structural modifications can have on the chemical and biological properties of a molecule.

Synthesis of Halogenated Phenols

The synthesis of halogenated phenols typically involves the electrophilic halogenation of phenol or its derivatives. The regioselectivity of these reactions is governed by the directing effects of the hydroxyl group, which is strongly activating and ortho-, para-directing.

Bromination of Phenols

The bromination of phenol is a classic example of electrophilic aromatic substitution. The reaction conditions can be tuned to favor the formation of mono-, di-, or tri-substituted products.

This protocol describes the synthesis of 4-bromophenol from phenol and bromine in a 1,2-dichloroethane solvent, using trichloroisocyanuric acid as an activator.

Materials:

-

Phenol (4.33g, 0.046 mmol)

-

Tetrabutylammonium bromide (TBAB) (7.45g, 0.023 mmol)

-

Potassium bromide (KBr) (8.26g, 0.069 mmol)

-

1,2-Dichloroethane (60 mL)

-

Trichloroisocyanuric acid (17.80g, 0.060 mmol)

Procedure:

-

In a three-neck flask, add phenol, TBAB, KBr, and 20 mL of 1,2-dichloroethane.

-

Stir the mixture at 40°C.

-

Slowly add a solution of trichloroisocyanuric acid in 40 mL of 1,2-dichloroethane to the reaction mixture.

-

After the reaction is complete, wash the reaction mixture with water.

-

Evaporate the solvent to obtain the product.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) | Purity (HPLC) |

| Phenol | 94.11 | 4.33 g | 0.046 | - | - |

| 4-Bromophenol | 173.01 | 7.40 g | 0.043 | 93 | 99% |

This protocol describes the synthesis of 2,4,6-tribromophenol by the direct bromination of phenol in an aqueous solution.

Materials:

-

Phenol (10 g)

-

Water (200 mL)

-

Bromine (52 g)

-

Ethyl alcohol (for recrystallization)

Procedure:

-

Dissolve 10 g of phenol in 200 ml of cold water in a reaction flask.

-

Slowly add 52 g of bromine in an aqueous solution from a dropping funnel while stirring the reaction mixture.

-

Collect the precipitated white 2,4,6-tribromophenol by filtration.

-

Wash the precipitate with water.

-

Recrystallize the product from dilute ethyl alcohol.

Quantitative Data:

| Product | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield |

| 2,4,6-Tribromophenol | 330.8 | 95 | Almost quantitative |

Iodination of Phenols

The iodination of phenols can be achieved using various iodinating agents. Direct iodination with molecular iodine is often slow and requires an oxidizing agent to generate a more reactive electrophilic iodine species.

This protocol describes the synthesis of 2-iodophenol from 2-iodophenylboronic acid.

Materials:

-

2-Iodophenylboronic acid (0.5 mmol)

-

Triethylamine (Et₃N) (1.0 mmol)

-

Acetonitrile (CH₃CN) (5 mL)

-

Water (11 µL, 0.6 mmol)

-

[Bis(acetoxy)iodo]benzene (DAIB) (0.75 mmol)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-iodophenylboronic acid and Et₃N in CH₃CN and water, add a solution of DAIB in acetonitrile dropwise at room temperature.

-

Stir the mixture for 10 minutes at room temperature.

-

After completion of the reaction (monitored by TLC), wash the reaction mixture with distilled water and extract with CH₂Cl₂.

-

Dry the combined organic phase over Na₂SO₄ and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel using hexane/EtOAc as eluent.

Quantitative Data:

| Starting Material | Product | Yield (%) |

| 2-Iodophenylboronic acid | 2-Iodophenol | 93 |

Fluorination of Phenols

The direct fluorination of phenols is often challenging due to the high reactivity of fluorine gas and can lead to a mixture of products and degradation. Therefore, indirect methods are more commonly employed.

This protocol describes a multi-step synthesis of 2,4-difluorophenol starting from 1,3-difluorobenzene.

Step 1: Nitration of 1,3-Difluorobenzene

-

Carefully add 1,3-difluorobenzene to a mixture of concentrated nitric acid and sulfuric acid at low temperature.

-

After the reaction, pour the mixture onto ice and extract the 2,4-difluoronitrobenzene with an organic solvent.

-

Wash and dry the organic layer and purify the product by vacuum distillation.

Step 2: Reduction of 2,4-Difluoronitrobenzene

-

In a high-pressure reactor, dissolve 2,4-difluoronitrobenzene in ethanol.

-

Add a catalytic amount of Pd/C.

-

Pressurize the reactor with hydrogen gas and heat the mixture with vigorous stirring.

-

After the reaction, filter the catalyst and remove the solvent to yield 2,4-difluoroaniline.

Step 3: Diazotization and Hydrolysis of 2,4-Difluoroaniline

-

Prepare a solution of 2,4-difluoroaniline in dilute aqueous sulfuric acid and cool it to 0-5 °C.

-

Slowly add a cold aqueous solution of sodium nitrite to the amine salt solution while maintaining the low temperature.

-

Add the resulting diazonium salt solution to boiling water to induce hydrolysis.

-

Extract the 2,4-difluorophenol from the aqueous mixture with an organic solvent.

-

Wash, dry, and concentrate the organic extracts, and purify the product by distillation or column chromatography.

Quantitative Data (Representative Yields):

| Step | Product | Yield (%) |

| Nitration | 2,4-Difluoronitrobenzene | ~80-90 |

| Reduction | 2,4-Difluoroaniline | >95 |

| Diazotization/Hydrolysis | 2,4-Difluorophenol | ~70-80 |

Biological Activities and Signaling Pathways

Halogenated phenols exhibit a wide range of biological activities, which are highly dependent on the nature, number, and position of the halogen substituents. Their mechanisms of action often involve interference with key cellular signaling pathways.

Disruption of Thyroid Hormone Signaling

Many halogenated phenols are known endocrine disruptors that can interfere with the thyroid hormone (TH) system.[3][4][6][18] This disruption can occur at multiple levels of the hypothalamic-pituitary-thyroid (HPT) axis.[18]

One of the primary mechanisms of thyroid disruption by halogenated phenols is the inhibition of deiodinase enzymes.[1][3][19] Deiodinases are responsible for the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3).[1] By inhibiting these enzymes, halogenated phenols can reduce the circulating levels of active T3, leading to a hypothyroid-like state.

Quantitative Data on Deiodinase Inhibition: [1]

| Compound | IC₅₀ (µM) |

| 5'-OH BDE 99 | 0.4 |

| Tetrabromobisphenol A (TBBPA) | 2.1 |

| 2,4,6-Tribromophenol (TBP) | 40 |

| Triclosan | 400 |

Halogenated phenols can also interfere with thyroid hormone transport by competitively binding to transport proteins like transthyretin (TTR).[3]

Uncoupling of Oxidative Phosphorylation

Pentachlorophenol (PCP) is a well-known uncoupler of oxidative phosphorylation.[13][20][21][22][23][24] This process occurs in the mitochondria, the powerhouse of the cell, where the energy from the breakdown of nutrients is used to generate ATP. PCP, being a lipophilic weak acid, can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[22][24] This uncoupling of electron transport from ATP production leads to a decrease in cellular ATP levels and an increase in heat production.[21][22]

Modulation of MAPK and AhR Signaling Pathways

Halogenated phenols have been shown to modulate various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Aryl Hydrocarbon Receptor (AhR) pathways.

The MAPK signaling cascade, which includes ERK, JNK, and p38 kinases, is a crucial pathway that regulates cell proliferation, differentiation, and apoptosis.[25][26][27][28][29] Some brominated phenols, such as tetrabromobisphenol A (TBBPA), have been shown to activate MAPK pathways, which could contribute to their toxic effects.[25]

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a key role in the metabolism of xenobiotics.[7][9][17][20][30][31] Many halogenated aromatic compounds, including some halogenated phenols, can act as ligands for the AhR.[17][30] Upon binding, the AhR translocates to the nucleus and regulates the expression of a battery of genes, including cytochrome P450 enzymes, which are involved in the metabolism of these compounds.[9][30]

Conclusion

The journey of halogenated phenols, from their serendipitous discovery to their widespread industrial use and subsequent environmental scrutiny, provides a compelling case study in the dual nature of chemical innovation. While their unique properties have been harnessed for significant societal benefit, their potential for adverse biological effects necessitates a thorough understanding of their mechanisms of action. For researchers, scientists, and drug development professionals, a deep appreciation of the history, synthesis, and signaling pathways associated with halogenated phenols is crucial for the development of safer alternatives and for mitigating the environmental and health impacts of these pervasive compounds. Future research should continue to focus on elucidating the complex structure-activity relationships of halogenated phenols to better predict their biological effects and to design next-generation molecules with improved safety profiles.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2,3,5,6-Tetrafluorophenol synthesis - chemicalbook [chemicalbook.com]

- 7. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4,6-Triiodophenol | 609-23-4 | FT158932 | Biosynth [biosynth.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Rapid Kinetics of Dehalogenation Promoted by Iodotyrosine Deiodinase from Human Thyroid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Khan Academy [khanacademy.org]

- 15. EP0147892A2 - Process for preparing and therapeutical applications of the 2,4,6-triiodophenol - Google Patents [patents.google.com]

- 16. Acute toxicity assessment and QSAR modeling of zebrafish embryos exposed to methyl paraben and its halogenated byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interaction between halogenated aromatic compounds in the Ah receptor signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Halogenated phenolic contaminants inhibit the in vitro activity of the thyroid-regulating deiodinases in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of thyroid hormone sulfotransferase activity by brominated flame retardants and halogenated phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetics of enzymic reductive deiodination of iodothyronines. Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lkouniv.ac.in [lkouniv.ac.in]

- 24. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 28. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 4-Bromo-2,6-dichlorophenol and its Analogs: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated phenols, a diverse class of organic compounds, have garnered significant attention in medicinal chemistry and drug discovery due to their wide range of biological activities. Among these, 4-Bromo-2,6-dichlorophenol and its analogs represent a scaffold of particular interest, demonstrating potent anticancer and enzyme inhibitory properties. The strategic placement of halogen atoms on the phenolic ring significantly influences the molecule's lipophilicity, electronic properties, and ability to interact with biological targets. This in-depth technical guide provides a comprehensive review of the current literature on this compound and its analogs, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and mechanisms of action.

Chemical Properties and Synthesis

The synthesis of this compound and its analogs typically involves electrophilic halogenation of a corresponding phenol precursor. The regioselectivity of the halogenation is a critical aspect of the synthesis, often controlled by the choice of halogenating agent, solvent, and reaction temperature.

Synthesis of this compound

A common route for the synthesis of this compound involves the bromination of 2,6-dichlorophenol.

Experimental Protocol: Synthesis of this compound

-

Materials: 2,6-dichlorophenol, Bromine (Br₂), Carbon disulfide (CS₂), Sodium bisulfite solution (saturated), Sodium bicarbonate solution (saturated), Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 2,6-dichlorophenol in carbon disulfide in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in carbon disulfide dropwise to the stirred reaction mixture.

-

After the addition is complete, allow the reaction to proceed at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bisulfite solution to remove excess bromine, followed by a saturated sodium bicarbonate solution, and finally with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Synthesis of Analogs

Various analogs can be synthesized by modifying the starting phenol and the halogenating agents. For instance, 4-bromo-2-chlorophenol can be produced by the bromination of 2-chlorophenol. A patented process describes a high-yield synthesis using triethylamine hydrochloride as a catalyst to improve regioselectivity[1]. Similarly, 4-bromo-2,5-dichlorophenol can be synthesized from 2,5-dichlorophenol[1][2]. The synthesis of 4-bromo-2,6-difluorophenol has also been reported via the bromination of 2,6-difluorophenol in carbon disulfide with a catalytic amount of hydrobromic acid[3].

Biological Activities and Quantitative Data

This compound and its analogs exhibit a range of biological activities, with anticancer and enzyme inhibition being the most prominent. The following tables summarize the quantitative data available in the literature.

Anticancer Activity

The cytotoxic effects of bromophenol derivatives have been evaluated against various cancer cell lines, with IC₅₀ values indicating their potency.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| (Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | K562 | 8.09 | [4] |

| 2,3-Dibromo-1-(((3-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | K562 | >10 | [4] |

| 1-Bromo-5-(((3,4-dimethoxybenzyl)oxy)methyl)-2,3-dimethoxybenzene | K562 | >10 | [4] |

| 2,3-Dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | K562 | >10 | [4] |

| (Oxybis(methylene))bis(5-bromo-2-methoxy-4,1-phenylene) diacetate | K562 | >10 | [4] |

| Halogenated Phenoxychalcone 2c | MCF-7 | 1.52 | [5] |

| Halogenated Phenoxychalcone 2f | MCF-7 | 1.87 | [5] |

| 4-[(E)-(Fluorophenyl)diazenyl]phenol | HK-1 | ~5 | [6] |

Table 1: Anticancer Activity of this compound Analogs.

Enzyme Inhibitory Activity

Several bromophenol derivatives have shown potent inhibitory activity against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), carbonic anhydrases (hCA I and II), and α-glycosidase.

| Compound | Target Enzyme | Kᵢ (nM) | Reference |

| Bromophenol Derivative 18 | AChE | 7.92 ± 1.38 | [7] |

| Bromophenol Derivative 20 | AChE | 8.32 ± 0.69 | [7] |

| Bromophenol Derivative 21 | AChE | 6.54 ± 1.03 | [7] |

| Bromophenol Derivative 13 | AChE | 11.04 ± 0.61 | [7] |

| Bromophenol Derivative 18 | hCA I | 2.53 ± 0.25 | [7] |

| Bromophenol Derivative 20 | hCA I | 3.15 ± 0.44 | [7] |

| Bromophenol Derivative 21 | hCA I | 4.22 ± 0.87 | [7] |

| Bromophenol Derivative 13 | hCA I | 12.38 ± 2.11 | [7] |

| Bromophenol Derivative 18 | hCA II | 1.63 ± 0.11 | [7] |

| Bromophenol Derivative 20 | hCA II | 2.05 ± 0.39 | [7] |

| Bromophenol Derivative 21 | hCA II | 2.87 ± 0.51 | [7] |

| Bromophenol Derivative 13 | hCA II | 7.45 ± 1.23 | [7] |

| Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate | AChE | 0.13 - 14.74 | [8] |

| Bromophenol Derivatives | BChE | 5.11 - 23.95 | [8] |

| Bromophenol Derivatives | α-glycosidase | 63.96 - 206.78 | [8] |

| Bromophenol 1 | AChE | 580 | [9] |

| Bromophenol 2 | AChE | 710 | [9] |

| Bromophenol 3 | AChE | 640 | [9] |

| Bromophenol 1 | BChE | 1150 | [9] |

| Bromophenol 2 | BChE | 510 | [9] |

| Bromophenol 3 | BChE | 370 | [9] |

Table 2: Enzyme Inhibitory Activity of Bromophenol Analogs.

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)